molecular formula C12H16N2O3 B11754675 (R)-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate

(R)-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate

Cat. No.: B11754675
M. Wt: 236.27 g/mol
InChI Key: IFWYTYQAUPOOCM-LLVKDONJSA-N
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Description

®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate is a chemical compound that features a tetrahydrofuran ring, an aminobenzyl group, and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate typically involves the reaction of ®-tetrahydrofuran-3-ylamine with 3-aminobenzyl chloroformate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of ®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Tetrahydrofuran-3-yl (3-aminobenzyl)carbamate is unique due to its combination of a tetrahydrofuran ring and an aminobenzyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

[(3R)-oxolan-3-yl] N-[(3-aminophenyl)methyl]carbamate

InChI

InChI=1S/C12H16N2O3/c13-10-3-1-2-9(6-10)7-14-12(15)17-11-4-5-16-8-11/h1-3,6,11H,4-5,7-8,13H2,(H,14,15)/t11-/m1/s1

InChI Key

IFWYTYQAUPOOCM-LLVKDONJSA-N

Isomeric SMILES

C1COC[C@@H]1OC(=O)NCC2=CC(=CC=C2)N

Canonical SMILES

C1COCC1OC(=O)NCC2=CC(=CC=C2)N

Origin of Product

United States

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